Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)morpholin-2-yl]methanone
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Overview
Description
Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)morpholin-2-yl]methanone is a complex organic compound that features a cyclopropyl group, a morpholine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)morpholin-2-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the furan derivative, followed by the introduction of the morpholine ring and finally the cyclopropyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)morpholin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or aldehydes, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)morpholin-2-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)morpholin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)piperidin-2-yl]methanone
- Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)pyrrolidin-2-yl]methanone
Uniqueness
Cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)morpholin-2-yl]methanone is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties that are distinct from similar compounds containing piperidine or pyrrolidine rings. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
cyclopropyl-[4-(2-methyl-5-propan-2-ylfuran-3-carbonyl)morpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-10(2)14-8-13(11(3)22-14)17(20)18-6-7-21-15(9-18)16(19)12-4-5-12/h8,10,12,15H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHFAEDZWHQBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)N2CCOC(C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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